Chemical and physical properties of Methyl tetrahydropyran-4-carboxylate
Chemical and physical properties of Methyl tetrahydropyran-4-carboxylate
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of Methyl tetrahydropyran-4-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Methyl tetrahydropyran-4-carboxylate is a heterocyclic compound often utilized as an intermediate in organic synthesis. Its core structure consists of a tetrahydropyran ring with a methyl carboxylate group attached at the 4-position.
Table 1: Physicochemical Properties of Methyl Tetrahydropyran-4-carboxylate
| Property | Value | Reference |
| IUPAC Name | Methyl tetrahydropyran-4-carboxylate | |
| Synonyms | Tetrahydropyran-4-carboxylic acid methyl ester, 4-(Methoxycarbonyl)tetrahydropyran | [1][2] |
| CAS Number | 110238-91-0 | [1][3][4] |
| Molecular Formula | C₇H₁₂O₃ | [3][4] |
| Molecular Weight | 144.17 g/mol | [3][4][] |
| Appearance | Colorless liquid | [1][4] |
| Density | 1.080 g/mL at 20 °C | [2][6] |
| Melting Point | -33 °C | [1] |
| Boiling Point | 197 °C (at 760 Torr); 80.5-81 °C (at 16 Torr) | [1][2][] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [2] |
| Refractive Index | 1.440 | [1][2] |
| Vapor Pressure | 0.583 mmHg at 25 °C | [1][2] |
| Solubility | Soluble in most organic solvents, insoluble in water.[7] | |
| InChI Key | CNCMVGXVKBJYNU-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1CCOCC1 |
Experimental Protocols
A common and high-yield method for the synthesis of Methyl tetrahydropyran-4-carboxylate is the esterification of tetrahydropyran-4-carboxylic acid using dimethyl sulfate.[3][6]
Materials:
-
Tetrahydropyran-4-carboxylic acid
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Anhydrous potassium carbonate (K₂CO₃)
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Dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone
Procedure:
-
A suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) is prepared in a suitable reaction vessel equipped with a stirrer.
-
Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added to the stirred suspension.[3][6]
-
Dimethyl sulfate (0.8 mL, 8.45 mmol) is then added dropwise to the mixture.[3][6]
-
The reaction mixture is heated and stirred for 3 hours.[3][6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrates are combined, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield Methyl tetrahydropyran-4-carboxylate.[3][6] This process typically results in a high yield (approximately 99%) and the product can often be used in subsequent steps without further purification.[6]
Another synthetic route involves the reaction of tetrahydropyran-4-carboxylic acid with a halogenating agent to form the acid halide, which is then reacted with methanol.[8]
The identity and purity of the synthesized product are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the purity of the sample and confirm its molecular weight.
-
Methodology:
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) is prepared.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the product from any residual starting materials or byproducts.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer. Mass spectra are typically acquired in electron ionization (EI) mode.
-
-
Expected Results: The mass spectrum is expected to show a molecular ion peak (M+) or a related ion, such as [M+H]+. For Methyl tetrahydropyran-4-carboxylate, a peak at m/z 145, corresponding to the protonated molecule [M+H]+, is observed.[3][6][8]
2.2.2 ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and multiplicity of the proton signals.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher).
-
-
Expected Spectrum: The ¹H NMR spectrum in CDCl₃ shows characteristic signals:
-
δ 3.65 (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).[3][6]
-
δ 3.88-3.95 (m, 2H) and 3.34-3.43 (m, 2H): Multiplets corresponding to the four protons on the carbons adjacent to the ring oxygen (-CH₂-O-CH₂-).[3][6]
-
δ 2.47-2.52 (m, 1H): A multiplet for the single proton on the carbon bearing the carboxylate group (-CH(COOCH₃)-).[3][6]
-
δ 1.70-1.80 (m, 4H): A multiplet for the remaining four protons on the tetrahydropyran ring.[3][6]
-
Mandatory Visualizations
The following diagrams illustrate the synthesis and analytical workflow for Methyl tetrahydropyran-4-carboxylate.
Safety and Handling
Methyl tetrahydropyran-4-carboxylate is classified as an irritant.[1][7] It is irritating to the eyes, respiratory system, and skin.[7]
-
Hazard Statements: H319 (Causes serious eye irritation).[2]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is classified under storage class 10 for combustible liquids.
This guide summarizes the essential technical information for Methyl tetrahydropyran-4-carboxylate, providing a solid foundation for its use in a research and development setting.
References
- 1. Methyl Tetrahydropyran-4-carboxylate CAS 110238-91-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. echemi.com [echemi.com]
- 3. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl tetrahydropyran-4-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
